molecular formula C15H16N6OS2 B4757011 2-{[5-(3-AMINOPHENYL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

2-{[5-(3-AMINOPHENYL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B4757011
M. Wt: 360.5 g/mol
InChI Key: QJNPSVSJEAFBJH-UHFFFAOYSA-N
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Description

2-{[5-(3-AMINOPHENYL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of triazole, thiazole, and acetamide functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-AMINOPHENYL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The final compound is obtained by coupling the triazole and thiazole intermediates through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in any derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazole and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole and thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer properties.

    Biological Research: The compound can be used to study enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It may be used in the synthesis of dyes, polymers, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. The triazole and thiazole rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. The acetamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-AMINOPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-{[5-(3-AMINOPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The presence of both triazole and thiazole rings in the same molecule provides a unique combination of chemical properties, making it a versatile scaffold for drug development. The specific substitution pattern on the triazole ring (3-aminophenyl and 4-ethyl) further enhances its potential biological activity and selectivity.

Properties

IUPAC Name

2-[[5-(3-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS2/c1-2-21-13(10-4-3-5-11(16)8-10)19-20-15(21)24-9-12(22)18-14-17-6-7-23-14/h3-8H,2,9,16H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNPSVSJEAFBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-AMINOPHENYL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-AMINOPHENYL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
2-{[5-(3-AMINOPHENYL)-4-ETHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

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